1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide
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Overview
Description
1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research in organic synthesis focuses on developing novel methods for synthesizing complex molecules. For example, studies on the synthesis of novel heterocyclic compounds derived from natural products highlight innovative approaches to creating compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such methodologies could be applied to synthesize "1-(3-methoxybenzoyl)-N-methylindoline-2-carboxamide," exploring its chemical properties and reactions.
Pharmacological Applications
Structurally related compounds have been investigated for their pharmacological potential, particularly in the realm of anticancer and anti-inflammatory activities. For instance, certain benzodifuranyl derivatives have shown significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, which could be of interest when exploring related indoline derivatives for similar pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Drug Discovery and Development
The process of drug discovery and development often involves the exploration of key intermediates that could lead to the synthesis of novel therapeutic agents. Research on improving synthetic routes for drug intermediates, as demonstrated by Nishimura and Saitoh (2016), showcases the importance of efficient synthesis processes in medicinal chemistry (Nishimura & Saitoh, 2016). This relevance underscores the potential of "this compound" in contributing to the synthesis of new drugs.
Antitumor Activity
Several studies have focused on the design and synthesis of compounds with potential antitumor activity. For example, compounds with the benzimidazole carboxamide motif have been evaluated for their ability to interact with DNA or tubulin, targeting specific pathways in cancer cell proliferation and survival (Romagnoli et al., 2008). This area of research is significant for "this compound," as its structural features may allow for similar biological activities.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of the indole nucleus in the compound suggests that it may interact with its targets through a mechanism similar to other indole derivatives . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets could potentially lead to alterations in these pathways, resulting in various downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
1-(3-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-19-17(21)16-11-12-6-3-4-9-15(12)20(16)18(22)13-7-5-8-14(10-13)23-2/h3-10,16H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYZXEUDDLVWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.